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Compound of Interest

Compound Name: 4-Bromo-3-hydroxybenzaldehyde

Cat. No.: B1283328 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-3-hydroxybenzaldehyde, an important aromatic aldehyde derivative. The document

details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

characteristics, which are crucial for its identification, structural elucidation, and quality control

in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Bromo-3-
hydroxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental ¹H and ¹³C NMR data for 4-Bromo-3-hydroxybenzaldehyde were

not readily available in the searched literature, the expected chemical shifts can be predicted

based on established principles of NMR spectroscopy and comparison with structurally similar

compounds. The data for the related isomer, 4-Bromo-2-hydroxybenzaldehyde, is provided

below for comparative analysis.[1][2][3]

Table 1: Predicted ¹H NMR Data for 4-Bromo-3-hydroxybenzaldehyde
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.8 Singlet 1H
Aldehyde proton (-

CHO)

~7.7 Doublet 1H Aromatic proton (H-2)

~7.5 Doublet of doublets 1H Aromatic proton (H-6)

~7.2 Doublet 1H Aromatic proton (H-5)

~5.8 Singlet (broad) 1H Hydroxyl proton (-OH)

Note: Predicted values are based on standard substituent effects on aromatic systems. The

exact chemical shifts can vary depending on the solvent and concentration used.

Table 2: Predicted ¹³C NMR Data for 4-Bromo-3-hydroxybenzaldehyde

Chemical Shift (δ) ppm Assignment

~191 Aldehyde carbon (C=O)

~156 Aromatic carbon (C-OH)

~138 Aromatic carbon (C-H)

~132 Aromatic carbon (C-CHO)

~125 Aromatic carbon (C-H)

~116 Aromatic carbon (C-H)

~110 Aromatic carbon (C-Br)

Note: Predicted values are based on incremental chemical shift calculations for substituted

benzene rings.

Infrared (IR) Spectroscopy
The infrared spectrum provides information about the functional groups present in a molecule.
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Table 3: Infrared (IR) Spectroscopy Data for 4-Bromo-3-hydroxybenzaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad
O-H stretching (hydroxyl

group)

3100-3000 Medium C-H stretching (aromatic)

2900-2800 Weak C-H stretching (aldehyde)

1700-1680 Strong C=O stretching (aldehyde)

1600-1450 Medium-Strong C=C stretching (aromatic ring)

1250-1150 Strong C-O stretching (phenol)

850-750 Strong
C-H bending (out-of-plane,

aromatic)

700-600 Medium-Strong C-Br stretching

Note: The provided data represents characteristic absorption bands for substituted aromatic

aldehydes and phenols.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.[4][5][6] The mass spectrum for 4-Bromo-3-hydroxybenzaldehyde shows a

characteristic isotopic pattern for bromine.

Table 4: Mass Spectrometry (MS) Data for 4-Bromo-3-hydroxybenzaldehyde
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m/z Relative Intensity (%) Assignment

202 ~98
[M+2]⁺ molecular ion peak

(with ⁸¹Br)

200 100
[M]⁺ molecular ion peak (with

⁷⁹Br)

199 ~50 [M-H]⁺

171 ~20 [M-CHO]⁺

121 ~30 [M-Br]⁺

93 ~40 [M-Br-CO]⁺

Note: The presence of two major peaks for the molecular ion with a mass difference of 2 and

approximately equal intensity is a distinctive feature for compounds containing one bromine

atom.

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 4-Bromo-3-hydroxybenzaldehyde is

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR

tube.[7] A small amount of tetramethylsilane (TMS) is typically added as an internal reference

standard (δ = 0.00 ppm).[8][9]

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for analysis.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard single-pulse

experiment. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.[1]
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¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with broadband proton

decoupling to simplify the spectrum to single lines for each unique carbon atom.[10] Due to

the lower natural abundance of ¹³C, a larger number of scans is required compared to ¹H

NMR.[1]

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample like 4-Bromo-3-hydroxybenzaldehyde, the KBr

pellet method is commonly used. A small amount of the sample is ground with dry potassium

bromide (KBr) powder and pressed into a thin, transparent disk. Alternatively, a thin film can

be prepared by dissolving the solid in a volatile solvent, depositing it on a salt plate (e.g.,

NaCl or KBr), and allowing the solvent to evaporate.[11][12]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectrum.[13]

Data Acquisition: A background spectrum of the pure KBr pellet or salt plate is recorded first.

Then, the sample spectrum is recorded, and the background is automatically subtracted to

yield the spectrum of the compound. The spectrum is typically recorded in the range of 4000-

400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically after

being vaporized. For non-volatile solids, techniques like direct insertion probe or dissolution

in a suitable solvent for electrospray ionization (ESI) can be used.[14][15]

Ionization: Electron Ionization (EI) is a common method where the sample molecules in the

gas phase are bombarded with high-energy electrons, causing them to ionize and fragment.

[14]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[16]

Detection: An electron multiplier or a similar detector records the abundance of each ion,

generating the mass spectrum.[14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://nmr.chem.ox.ac.uk/files/organic-nmr-quick-guidepdf
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_4_Bromo_2_hydroxybenzaldehyde_using_H_and_C_NMR_Spectroscopy.pdf
https://www.benchchem.com/product/b1283328?utm_src=pdf-body
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm
https://chem.libretexts.org/Courses/University_of_California_Davis/Chem_4C_Lab%3A_General_Chemistry_for_Majors/Chem_4C%3A_Laboratory_Manual/10%3A_FT-IR_Spectroscopy_(Experiment)
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://fiveable.me/organic-chemistry-ii/unit-1/mass-spectrometry-ms/study-guide/12bu6Au6d8xoPjBG
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound like 4-Bromo-3-hydroxybenzaldehyde.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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